7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine
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Overview
Description
7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazepine ringThe trifluoromethyl group is known for its ability to enhance the stability, lipophilicity, and bioactivity of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzoxazepine precursors using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate under catalytic conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods can bypass the use of polyfluoroalkyl substances (PFAS) as reagents, resulting in a more environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other positions on the benzoxazepine ring
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated benzoxazepine oxides, while reduction can produce trifluoromethylated benzoxazepine alcohols .
Scientific Research Applications
7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with enhanced properties such as increased stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to biological receptors, thereby modulating their activity. This can result in various pharmacological effects, such as inhibition of enzyme activity or modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated heterocycles such as:
- Trifluoromethylated indoles
- Trifluoromethylated pyridines
- Trifluoromethylated quinolines
Uniqueness
7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to other trifluoromethylated compounds, it may offer enhanced stability, lipophilicity, and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-1-2-9-7(5-8)6-15-4-3-14-9/h1-2,5,14H,3-4,6H2 |
InChI Key |
QNXRTGXDIPWTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(N1)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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